molecular formula C13H18BNO4 B13035588 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane

Cat. No.: B13035588
M. Wt: 263.10 g/mol
InChI Key: GRLYMFHDBKFELJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3-nitrophenylmethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane typically involves the reaction of 3-nitrobenzyl chloride with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., THF).

    Hydrolysis: Water or aqueous acid.

Major Products

    Reduction: 4,4,5,5-Tetramethyl-2-[(3-aminophenyl)methyl]-1,3,2-dioxaborolane.

    Substitution: Biaryl compounds.

    Hydrolysis: This compound.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. The nitro group can also undergo reduction or substitution reactions, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane: Similar structure but with the nitro group in the para position.

    4,4,5,5-Tetramethyl-2-[(2-nitrophenyl)methyl]-1,3,2-dioxaborolane: Similar structure but with the nitro group in the ortho position.

    4,4,5,5-Tetramethyl-2-[(3-aminophenyl)methyl]-1,3,2-dioxaborolane: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique aspect of 4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane lies in its specific substitution pattern and the presence of both a boronic ester and a nitro group. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .

Properties

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-10-6-5-7-11(8-10)15(16)17/h5-8H,9H2,1-4H3

InChI Key

GRLYMFHDBKFELJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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